ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 3-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-31-25(30)16-6-3-8-18(13-16)27-24(29)20-14-17-12-15-7-4-10-28-11-5-9-19(21(15)28)22(17)32-23(20)26/h3,6,8,12-14,26H,2,4-5,7,9-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZMFVYVOXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves intricate multicomponent reactions that are essential for constructing its unique heterocyclic structure. Various synthetic methodologies have been explored in the literature to optimize yield and purity. For example, the use of catalytic methods has been shown to enhance the efficiency of synthesizing pyridoquinoline derivatives.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties. Research indicates that chromeno[3,2-c]pyridines exhibit activity against various bacterial strains. For instance, a related study reported that certain derivatives showed effective inhibition against Bacteroides fragilis metallo-β-lactamases with IC50 values indicating potent activity at low concentrations .
Cytotoxicity and Antiviral Properties
The cytotoxic effects of pyridoquinoline derivatives have been evaluated in several studies. One notable finding is that compounds derived from chromeno[3,2-c]pyridine frameworks displayed cytotoxicity against cancer cell lines. The biological trials indicated that these compounds could inhibit cell proliferation effectively . Furthermore, some analogs have shown promise in inhibiting viral replication in HCV subgenome-expressing cells .
Case Studies
- Antimicrobial Efficacy : A study on chromeno[3,2-c]pyridine derivatives demonstrated their potential as antimicrobial agents. The tested compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the chromeno ring enhanced antimicrobial potency .
- Cytotoxicity Assessment : In a controlled laboratory setting, several pyridoquinoline derivatives were subjected to cytotoxicity assays against human cancer cell lines. The results indicated that modifications to the carboxamide group significantly influenced cytotoxic activity. Notably, some derivatives achieved IC50 values below 10 µM .
Summary of Findings
The biological activity of this compound is promising based on its structural analogs. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
